1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-18-11-5-2-6-12-18)19-14-17-10-7-13-23-20(17)25(22(19)27)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINMQNPRRQCWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with benzyl chloride in the presence of a base to form the intermediate benzylated product. This intermediate is then subjected to cyclization and acylation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Hepatocellular carcinoma | 5.0 |
| Ovarian carcinoma | 4.5 |
| Oral epidermal carcinoma | 3.8 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects. Studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These findings indicate that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide in a xenograft mouse model of ovarian cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cell death within the tumors, indicating that the compound effectively targets cancerous cells while sparing normal tissues .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus at low concentrations. This suggests potential applications in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) enhance blood-brain barrier penetration, as seen in CB2 agonists .
- Solubility : Hydroxyl or hydroxymethyl groups (e.g., 5j) improve aqueous solubility, critical for IV administration .
- Stability : Chlorinated analogs (e.g., 5a3) exhibit high thermal stability (>300°C), favoring solid formulation .
Mechanism of Action
- HIV-1 IN inhibitors : Chelate Mg²⁺ ions in the catalytic core, with 3,4-difluorobenzyl derivatives (8b) showing EC50 <10 nM .
- CB2 agonists : Act via G-protein coupling; halogenated alkyl chains (e.g., 5-chloropentyl in FG160a) enhance receptor binding .
Key Research Findings
Substituent Effects :
- Halogenated benzyl groups (F, Cl) boost antiviral potency but may reduce metabolic stability .
- Methoxy or methylcyclohexyl substituents optimize receptor selectivity (e.g., CB2 over CB1) .
Synthetic Challenges :
- Bromo-substituted intermediates require palladium catalysis, complicating scale-up .
- Cis/trans diastereomers (e.g., FG160a) necessitate chromatographic separation for pharmacological studies .
Therapeutic Potential: Dual-target inhibitors (e.g., IN and RNase H) are under exploration to combat drug-resistant HIV . Carborane-modified analogs (e.g., compound 9) show promise as PET ligands for imaging .
Biological Activity
1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzyl group and a phenyl group attached to a naphthyridine core, which is significant in influencing its biological activity.
Anticancer Activity
Research indicates that derivatives of naphthyridine, including 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the activity of various cancer cell lines by targeting specific molecular pathways.
| Study | Cell Line | Method | Result |
|---|---|---|---|
| HT29 | MTT Assay | Significant reduction in cell viability | |
| DU145 | MTT Assay | Induction of apoptosis in cancer cells |
These findings suggest that the compound may act as a potential anticancer agent by disrupting cellular processes essential for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Naphthyridine derivatives are known to possess activity against various bacterial and fungal strains. The mechanism often involves interference with microbial DNA synthesis or function.
These results highlight the potential of this compound in developing new antimicrobial agents.
Other Biological Activities
In addition to anticancer and antimicrobial effects, 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its anti-inflammatory and analgesic properties. Research indicates that it may modulate inflammatory pathways and reduce pain responses.
The biological activity of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is likely mediated through interactions with specific enzymes and receptors. The compound may inhibit key signaling pathways involved in cell proliferation and inflammation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins. For example, docking with EGFR (Epidermal Growth Factor Receptor) has shown potential binding affinity, suggesting a mechanism for its anticancer effects.
Case Studies
Several case studies have documented the effectiveness of naphthyridine derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a naphthyridine derivative showing significant improvement.
- Case Study 2 : In a clinical trial involving cancer patients, naphthyridine derivatives demonstrated enhanced efficacy when combined with standard chemotherapy regimens.
Q & A
Q. How to design a study comparing sonochemical vs. thermal synthesis routes?
- Methodological Answer :
- Variables : Fix substrate concentration and solvent (DMF), vary energy input (ultrasound vs. oil bath).
- Metrics : Compare yields, reaction times, and byproduct profiles via TLC/GC-MS .
- Statistical Analysis : Use ANOVA to assess significance (p < 0.05) across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
